Benzamil hydrochloride

Description

Properties

IUPAC Name |

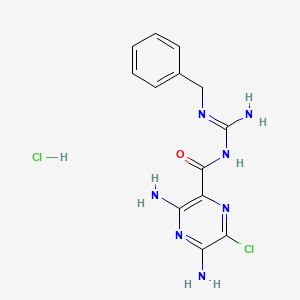

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN7O.ClH/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWMRWWNJBXNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017145 | |

| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161804-20-2 | |

| Record name | Benzamil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161804202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7L324A070 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Benzamil Hydrochloride on the Epithelial Sodium Channel (ENaC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial sodium channel (ENaC) is a crucial regulator of sodium and water homeostasis in various tissues, including the kidneys, lungs, and colon.[1][2] Its activity is paramount in maintaining blood pressure and fluid balance.[3] Dysregulation of ENaC is implicated in several pathologies, making it a significant target for therapeutic intervention.[4] Benzamil hydrochloride, a potent analog of amiloride, is a key pharmacological tool and potential therapeutic agent that acts as a highly specific blocker of ENaC.[5] This technical guide provides an in-depth exploration of the mechanism of action of this compound on ENaC, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and pathways.

This compound: A Potent Blocker of ENaC

This compound exerts its inhibitory effect on ENaC primarily through a direct, high-affinity block of the channel's pore.[5][6] This action prevents the influx of sodium ions into the cell, thereby impeding sodium reabsorption. The addition of a benzyl group to the amiloride structure significantly increases its potency, making benzamil a more effective ENaC inhibitor.[5]

Quantitative Analysis of Benzamil-ENaC Interaction

The interaction between benzamil and ENaC has been quantified through various experimental approaches, primarily electrophysiology and radioligand binding assays. The key parameters, half-maximal inhibitory concentration (IC50) and dissociation constant (Kd), highlight the high affinity of this interaction.

| Parameter | Value | Species/Tissue | Experimental Method | Reference |

| IC50 | 4 nM | Bovine Kidney Cortex Membrane Vesicles | Inhibition of Sodium Transport | [7] |

| IC50 | ~100 nM | Mouse Podocytes (for Na+/Ca2+ exchanger) | Inhibition of Cytosolic Calcium Response | [7] |

| IC50 | 1.1 µM | TRPP3 Channel | Inhibition of Ca2+-activated TRPP3 channel activity | [8] |

| IC50 | 11 nM | Rat ENaC (wild-type) expressed in Xenopus oocytes | Two-electrode voltage clamp | [6] |

| Kd | 5 nM | Bovine Kidney Cortex Membrane Vesicles | Radioligand Binding Assay | [9] |

Mechanism of Action: Direct Pore Blockade

The primary mechanism of action of benzamil on ENaC is the physical occlusion of the ion channel pore. Benzamil, being a charged molecule, enters the external vestibule of the ENaC pore and binds to specific residues, thereby preventing the passage of sodium ions.

Experimental Protocols

The elucidation of benzamil's mechanism of action on ENaC has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through ENaC in real-time and is crucial for determining the inhibitory potency of compounds like benzamil.

Objective: To measure the effect of benzamil on ENaC-mediated sodium currents.

Methodology:

-

Cell Preparation: Culture cells expressing ENaC (e.g., HEK293 cells stably transfected with human αβγ-ENaC) on glass coverslips.[10]

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.[11]

-

Solutions:

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Record baseline ENaC currents.

-

Perfuse the bath with increasing concentrations of this compound and record the resulting inhibition of the sodium current.

-

-

Data Analysis:

-

Measure the amplitude of the amiloride-sensitive current (the difference in current before and after application of a saturating dose of amiloride or benzamil).

-

Plot the concentration-response curve for benzamil inhibition and fit the data with the Hill equation to determine the IC50 value.

-

Radioligand Binding Assay

This method is used to determine the binding affinity (Kd) of benzamil for ENaC.

Objective: To quantify the binding of a radiolabeled amiloride analog (e.g., [3H]benzamil) to ENaC in membrane preparations.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing ENaC in a cold lysis buffer and isolate the membrane fraction by centrifugation.[13]

-

Binding Reaction:

-

Incubate the membrane preparation with a fixed concentration of radiolabeled benzamil ([3H]benzamil).

-

For competition assays, include increasing concentrations of unlabeled this compound.

-

Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[13]

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[13]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

-

Analyze saturation or competition binding data using non-linear regression to calculate the Kd and Bmax (receptor density).

-

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues within the ENaC pore that are critical for benzamil binding.

Objective: To investigate the role of specific amino acid residues in the benzamil binding site of ENaC.

Methodology:

-

Mutagenesis: Introduce point mutations into the cDNA encoding the ENaC subunits (α, β, or γ) using PCR-based methods.[8] Key residues in the pore region are often targeted.

-

Expression: Express the wild-type and mutant ENaC channels in a suitable system, such as Xenopus laevis oocytes or mammalian cell lines.[8]

-

Functional Analysis: Use patch-clamp electrophysiology to measure the IC50 of benzamil for both wild-type and mutant channels.

-

Data Analysis: A significant increase in the IC50 value for a mutant channel compared to the wild-type indicates that the mutated residue is important for benzamil binding.

Signaling Pathways Influenced by Benzamil-Mediated ENaC Inhibition

While the primary action of benzamil is direct channel blockade, the resulting inhibition of sodium influx can have downstream cellular consequences.

In endothelial cells, ENaC inhibition by benzamil has been shown to activate endothelial nitric oxide synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, leading to vasodilation.[1] Additionally, in the kidney, benzamil-induced ENaC blockade can stimulate H+-ATPase activity in intercalated cells.[2]

Conclusion

This compound is a powerful tool for studying the function and regulation of the epithelial sodium channel. Its high affinity and specific mechanism of action, primarily as a direct pore blocker, have been well-characterized through a combination of electrophysiological, biochemical, and molecular biology techniques. Understanding the intricacies of the benzamil-ENaC interaction not only provides fundamental insights into ion channel physiology but also paves the way for the development of novel therapeutics targeting ENaC in a range of diseases. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ENaC inhibition stimulates HCl secretion in the mouse cortical collecting duct. II. Bafilomycin-sensitive H+ secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Amino Acid Residues in the α, β, and γ Subunits of the Epithelial Sodium Channel (ENaC) Involved in Amiloride Block and Ion Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Benzamil Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamil hydrochloride, a potent analog of the diuretic amiloride, is a critical pharmacological tool for studying the epithelial sodium channel (ENaC). Its high affinity and specificity for ENaC have made it an invaluable molecular probe for elucidating the channel's physiological roles and pathological implications in conditions such as cystic fibrosis and Liddle's syndrome. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering insights into the molecular determinants of its interaction with ENaC. This document details the quantitative analysis of Benzamil analogs, outlines key experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development in this area.

Structure-Activity Relationship of Benzamil and its Analogs

The inhibitory potency of amiloride- and Benzamil-related compounds on the epithelial sodium channel (ENaC) is highly dependent on their molecular structure. The core structure consists of a pyrazine ring, a guanidinium group, and various substituents. Modifications at key positions on this scaffold have profound effects on the drug's affinity for the channel.

The addition of a benzyl group to the terminal nitrogen of the guanidinium side chain of amiloride, forming Benzamil, dramatically increases its potency. This enhancement is attributed to the hydrophobic interactions of the phenyl group with a corresponding hydrophobic region near the channel's outer vestibule.[1] Further modifications to this benzyl group and other parts of the molecule have been explored to understand the structural requirements for high-affinity binding.

Key Structural Modifications and Their Impact on ENaC Inhibition:

-

Guanidinium Group: An unsubstituted guanidinium group is crucial for activity. Substitution on this moiety generally leads to a significant loss of inhibitory potency.[2]

-

Pyrazine Ring Substituents:

-

Position 5: Substitutions at the 5-amino group with alkyl or alkenyl groups can significantly increase potency against the Na+/H+ exchanger, a related target, but can diminish ENaC-specific activity.[2][3]

-

Position 6: The nature of the substituent at the 6-position influences the duration of the block. Halogen substitutions in the order of Cl < Br < I < F < H increase the off-rate of the blocker, with chlorine providing a stable interaction.[4] The electronegativity of this substituent is a key determinant of the blocking complex's lifetime.[1]

-

-

Side-Chain Modifications: Hydrophobic elongations of the side chain, such as the benzyl group in Benzamil, enhance the stability of the drug-channel complex by lowering the off-rate constant. This suggests an interaction with a hydrophobic pocket within the ENaC binding site.[1]

Quantitative SAR Data

The following table summarizes the inhibitory concentrations (IC50) of Benzamil and selected analogs against the epithelial sodium channel (ENaC). This data is compiled from various studies and provides a quantitative basis for the structure-activity relationships discussed.

| Compound | Modification | ENaC IC50 (nM) | Relative Potency (to Amiloride) | Reference(s) |

| Amiloride | - | 100 - 500 | 1 | [3] |

| Benzamil | Benzyl group on the guanidinium nitrogen | 4 - 50 | ~9-fold higher | [3][5] |

| Phenamil | Phenyl group on the guanidinium nitrogen | 200 | Lower than Benzamil | [5] |

| Bromobenzamil | Bromo-substituted benzyl group | 5 | Similar to Benzamil | [6] |

| Dimethylamiloride | Two methyl groups on the 5-amino group | > 3500 | Markedly lower | [3] |

| Ethylisopropylamiloride (EIPA) | Ethyl and isopropyl groups on the 5-amino group | ~3060 | Lower | [7] |

Experimental Protocols

The characterization of Benzamil and its analogs as ENaC inhibitors relies on precise and reproducible experimental techniques. The two primary methods employed are the Ussing chamber assay for measuring transepithelial ion transport and the patch-clamp technique for directly recording channel activity.

Ussing Chamber Assay for ENaC Inhibition

The Ussing chamber technique allows for the measurement of ion transport across epithelial tissues or cell monolayers. It is a valuable tool for assessing the overall effect of a compound on net ion flux.

Objective: To determine the effect of this compound on ENaC-mediated sodium transport across an epithelial monolayer.

Materials:

-

EasyMount Ussing Chamber System

-

Voltage/current clamp amplifier

-

Ag/AgCl electrodes with 3M KCl agar bridges

-

Ringer's solution (e.g., Krebs-bicarbonate Ringer; KBR), pH 7.4, gassed with 95% O2/5% CO2, and maintained at 37°C

-

Epithelial cell monolayer (e.g., mpkCCD cells) grown on permeable supports

-

This compound stock solution

-

Amiloride hydrochloride (for comparison)

-

Forskolin and Bumetanide (for control experiments)

Procedure:

-

Preparation: Prepare and warm the Ringer's solution, ensuring it is continuously gassed. Calibrate the electrodes.

-

Tissue Mounting: Carefully mount the permeable support with the cell monolayer into the Ussing chamber slider, ensuring a tight seal.

-

Chamber Assembly: Assemble the Ussing chamber, filling both the apical and basolateral chambers with the pre-warmed and gassed Ringer's solution.

-

Equilibration: Allow the system to equilibrate for 20-30 minutes, monitoring the baseline short-circuit current (Isc) until a stable reading is achieved.

-

Voltage Clamp: Set the transepithelial voltage to 0 mV to measure the short-circuit current (Isc), which represents the net ion transport.

-

Compound Addition: Add this compound to the apical chamber to achieve the desired final concentration. Record the change in Isc over time.

-

Data Acquisition: Continuously record the Isc. A decrease in Isc upon addition of Benzamil is indicative of ENaC inhibition.

-

Controls: At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical side to determine the total amiloride-sensitive current, confirming that the observed inhibition is ENaC-mediated.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique provides a high-resolution method to study the activity of individual ion channels in the cell membrane.

Objective: To directly measure the inhibitory effect of this compound on ENaC currents in single cells.

Materials:

-

Inverted microscope

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (in mM): 145 NaCl, 1.5 CaCl2, 1 MgCl2, 5 KCl, 10 HEPES, 10 Glucose, pH 7.4.

-

Intracellular (pipette) solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

Cells expressing ENaC (e.g., HEK293 cells stably transfected with α, β, and γ ENaC subunits)

-

This compound stock solution

Procedure:

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Plating: Plate the ENaC-expressing cells on glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Baseline Recording: Record the baseline whole-cell current.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Data Recording: Record the change in the whole-cell current. Inhibition of ENaC will result in a decrease in the inward current.

-

Data Analysis: Analyze the current traces to determine the percentage of inhibition and, if performing dose-response experiments, calculate the IC50 value.

Signaling Pathways and Regulatory Mechanisms

The activity of the epithelial sodium channel is not static but is dynamically regulated by a complex network of signaling pathways. These pathways control the number of channels at the cell surface through trafficking mechanisms (exocytosis and endocytosis) and modulate the channel's open probability. Benzamil, as a direct channel blocker, can be used to probe the functional consequences of these regulatory events.

ENaC Trafficking and Regulation

The surface expression of ENaC is a key determinant of its overall activity. The trafficking of ENaC to and from the apical membrane is tightly controlled by hormones such as aldosterone and vasopressin, and involves a number of regulatory proteins.

Experimental Workflow for SAR Studies

The systematic investigation of the structure-activity relationship of Benzamil analogs involves a logical progression of experiments, from the synthesis of novel compounds to their biological evaluation.

Conclusion

The structure-activity relationship of this compound and its analogs provides a clear framework for the rational design of novel ENaC inhibitors. The pyrazine core, the guanidinium group, and the hydrophobic side chain are all critical determinants of inhibitory activity. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation of new compounds. The visualization of the ENaC regulatory pathways highlights the complex cellular machinery that governs channel function and provides context for the action of direct blockers like Benzamil. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, facilitating further exploration of ENaC pharmacology and the development of next-generation therapeutics targeting this important ion channel.

References

- 1. Regulation of Epithelial Sodium Channel Trafficking by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of the epithelial sodium channel by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

Benzamil Hydrochloride vs. Amiloride: A Technical Guide to Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the potency of benzamil hydrochloride and amiloride, two important modulators of sodium channels. This document summarizes key quantitative data, details common experimental protocols for assessing potency, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

Amiloride and its analog, this compound, are potassium-sparing diuretics that function by blocking the epithelial sodium channel (ENaC). Their utility extends beyond diuretic action into research applications targeting various ion channels and transporters. Notably, this compound consistently demonstrates significantly higher potency as an inhibitor of both the epithelial sodium channel (ENaC) and the sodium-calcium exchanger (NCX) compared to amiloride. This guide delves into the quantitative differences in their potency and the methodologies used to determine these distinctions.

Comparative Potency: A Quantitative Overview

The inhibitory potency of this compound and amiloride is typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). The data presented below, compiled from multiple studies, highlights the superior potency of benzamil.

Table 1: Inhibitory Potency (IC50/Ki) of this compound and Amiloride

| Compound | Target | IC50 / Ki | Species/Tissue | Reference(s) |

| This compound | ENaC | ~4 nM (IC50) | Bovine kidney cortex membrane vesicles | |

| 50 nM (IC50) | Murine collecting duct cells | |||

| 38 nM (IC50) | Cystic Fibrosis bronchial epithelia | |||

| NCX | ~100 nM (IC50) | Mouse podocytes | ||

| Amiloride | ENaC | 0.1 - 0.5 µM (IC50) | Various | |

| ~0.1 µM (IC50) | General | |||

| NCX | ~1 mM (IC50) | Various | ||

| Na+/H+ Exchanger (NHE) | 3 µM - 1 mM (IC50) | Various (Na+ concentration dependent) |

As the data indicates, this compound's affinity for ENaC is in the nanomolar range, making it several orders of magnitude more potent than amiloride, which has an IC50 in the sub-micromolar to micromolar range. A similar, though less pronounced, trend is observed for their interaction with the sodium-calcium exchanger. One study explicitly states that benzamil is ninefold more potent than amiloride towards ENaC. Another source suggests the addition of the benzyl group in benzamil increases its activity several hundredfold compared to amiloride.

The enhanced potency of benzamil is attributed to the addition of a benzyl group to the guanidinium group of amiloride. This structural modification increases the hydrophobicity of the molecule, leading to a more stable interaction with a hydrophobic region near the channel's binding site.

Experimental Protocols for Potency Determination

The assessment of benzamil and amiloride potency relies on precise and reproducible experimental methodologies. The following sections detail the core principles and steps for the most common assays.

Electrophysiological Measurements

Electrophysiology provides a direct measure of ion channel activity and is the gold standard for characterizing the potency of channel blockers.

The patch-clamp technique allows for the recording of ion currents through single channels or across the entire cell membrane.

Protocol for Whole-Cell Patch-Clamp Recording of ENaC Inhibition:

-

Cell Preparation: Culture cells expressing the epithelial sodium channel (e.g., HEK293 cells stably transfected with αβγ-ENaC) on glass coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP, adjusted to pH 7.2 with CsOH.

-

Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the baseline whole-cell current using a patch-clamp amplifier and data acquisition software.

-

Compound Application: Perfuse the chamber with the extracellular solution containing varying concentrations of this compound or amiloride.

-

Data Analysis: Measure the steady-state current at each compound concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The Ussing chamber is used to measure ion transport across epithelial tissues or cell monolayers.

Protocol for Measuring ENaC-mediated Short-Circuit Current (Isc) in an Ussing Chamber:

-

Epithelial Monolayer Culture: Grow epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports until a confluent and high-resistance monolayer is formed.

-

Chamber Setup: Mount the permeable support between the two halves of an Ussing chamber, separating the apical and basolateral compartments.

-

Solution Composition: Fill both compartments with a Ringer's solution (e.g., in mM: 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, and 10 glucose), maintained at 37°C and gassed with 95% O2/5% CO2.

-

Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

Inhibitor Application: After establishing a stable baseline Isc, add this compound or amiloride to the apical chamber in a cumulative, concentration-dependent manner.

-

Data Analysis: Record the change in Isc after the addition of each inhibitor concentration. The amiloride- or benzamil-sensitive Isc is a measure of ENaC activity. Calculate the IC50 from the concentration-response curve.

Ion Flux Assays

Ion flux assays provide a functional, cell-based method to measure the activity of ion channels and transporters by tracking the movement of ions across the cell membrane.

Protocol for a Fluorescence-Based Sodium Influx Assay for NCX:

-

Cell Preparation: Plate cells expressing the sodium-calcium exchanger in a multi-well plate.

-

Dye Loading: Load the cells with a sodium-sensitive fluorescent indicator dye (e.g., Sodium Green™ or ANG-2) according to the manufacturer's protocol.

-

Assay Buffer: Prepare a low-sodium and a high-sodium assay buffer. The high-sodium buffer will be used to create an inward sodium gradient.

-

Baseline Measurement: Measure the baseline fluorescence of the cells in the low-sodium buffer using a fluorescence plate reader.

-

Compound Incubation: Add varying concentrations of this compound or amiloride to the wells and incubate for a specified period.

-

Stimulation and Measurement: Rapidly replace the low-sodium buffer with the high-sodium buffer to initiate sodium influx through NCX. Immediately begin kinetic fluorescence readings to monitor the change in intracellular sodium concentration.

-

Data Analysis: Calculate the initial rate of fluorescence increase for each concentration of the inhibitor. Determine the IC50 by plotting the inhibition of the rate of sodium influx against the inhibitor concentration.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Caption: Inhibition of the Epithelial Sodium Channel (ENaC) by Benzamil and Amiloride.

Benzamil Hydrochloride: A Technical Evaluation of its Selectivity as an ENaC Blocker

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzamil hydrochloride is a potent inhibitor of the Epithelial Sodium Channel (ENaC), a critical component in sodium and fluid balance across epithelial tissues. As a derivative of amiloride, benzamil exhibits significantly higher potency for ENaC, making it a valuable research tool and a candidate for therapeutic development, particularly in conditions characterized by ENaC hyperactivity such as certain forms of hypertension and cystic fibrosis.[1][2] However, a comprehensive review of its pharmacological profile reveals that while benzamil is highly potent at ENaC, it is not strictly selective. It demonstrates significant activity against other ion transporters and channels, most notably the Na+/Ca2+ exchanger (NCX), at concentrations approaching those required for maximal ENaC inhibition. This lack of absolute selectivity is a critical consideration for its use in both experimental and clinical contexts, as off-target effects can confound results and introduce unintended physiological consequences. This guide provides an in-depth analysis of benzamil's selectivity, presenting quantitative data, experimental methodologies, and a discussion of its known off-target interactions.

Primary Target: The Epithelial Sodium Channel (ENaC)

ENaC is a heterotrimeric ion channel, composed of α, β, and γ subunits, located in the apical membrane of epithelial cells in the kidneys, lungs, colon, and other tissues.[2] It mediates the influx of sodium ions, which is a key step in transepithelial sodium absorption. By blocking this channel, benzamil reduces sodium reabsorption, a mechanism with significant therapeutic potential.[1][2]

Benzamil's interaction with ENaC is characterized by high-affinity binding, leading to potent inhibition of channel activity. The addition of a benzyl group to the amiloride structure increases its potency by several hundredfold.[1]

Signaling Pathway of ENaC Inhibition

The primary mechanism of benzamil involves direct occlusion of the ENaC pore, thereby preventing sodium ion translocation across the apical membrane of epithelial cells. This action reduces the electrochemical gradient that drives sodium reabsorption, impacting downstream physiological processes such as water retention and blood pressure regulation.

References

The Discovery and History of Benzamil Hydrochloride: A Technical Guide

Introduction

Benzamil hydrochloride, a potent analogue of the potassium-sparing diuretic amiloride, has been a cornerstone in the study of epithelial sodium transport for decades.[1] Its discovery and subsequent characterization have significantly advanced our understanding of the structure, function, and pharmacology of the epithelial sodium channel (ENaC). This technical guide provides an in-depth overview of the history, discovery, and key experimental findings related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The story of this compound begins with the discovery of its parent compound, amiloride. In the late 1960s, researchers at Merck Sharp and Dohme Research Laboratories synthesized and identified amiloride as a novel diuretic agent.[2] A key breakthrough in the development of amiloride was the observation that certain acylguanidine derivatives exhibited both natriuretic (sodium excretion) and antikaliuretic (potassium-sparing) properties.[2] This led to the synthesis of a series of pyrazinoylguanidines, culminating in the discovery of amiloride.

Synthesis

While the original synthesis protocol for this compound is not detailed in the readily available literature, a plausible synthetic route can be inferred from the known synthesis of amiloride and other N-substituted guanidines. The synthesis would likely involve the reaction of methyl 3,5-diamino-6-chloropyrazinoate with benzylguanidine.

Hypothesized Synthesis Workflow

Caption: A hypothesized workflow for the synthesis of this compound.

Quantitative Pharmacological Data

This compound is a potent inhibitor of the epithelial sodium channel (ENaC) and also exhibits inhibitory activity against the Na+/Ca2+ exchanger (NCX).[1][3] Its high affinity for ENaC has made it an invaluable tool for studying the channel's function.

| Target | Species/Tissue | Assay Type | Parameter | Value | Reference |

| Epithelial Sodium Channel (ENaC) | Bovine Kidney Cortex | Radioligand Binding | Kd | 5 nM | [4] |

| Epithelial Sodium Channel (ENaC) | Bovine Kidney Cortex | Sodium Transport Inhibition | IC50 | 4 nM | [4] |

| Epithelial Sodium Channel (ENaC) | A6 Cells (Xenopus laevis Kidney) | Short-Circuit Current (Isc) | IC50 | 4.9 nM | [5] |

| Epithelial Sodium Channel (ENaC) | Rat Rectal Colon | Short-Circuit Current (Isc) | IC50 | 51.1 nM | [6] |

| Na+/Ca2+ Exchanger (NCX) | Mouse Podocytes | Cytosolic Calcium Response | IC50 | ~100 nM | [3] |

| TRPP3 Channel | - | Ca2+-activated Current Inhibition | IC50 | 1.1 µM | [3] |

Key Experimental Protocols

The characterization of this compound's pharmacological activity has relied on several key experimental techniques.

Ussing Chamber Electrophysiology

The Ussing chamber technique is a cornerstone for studying ion transport across epithelial tissues.[7][8] It allows for the measurement of short-circuit current (Isc), an indicator of net ion movement across the epithelium.

Generalized Protocol:

-

Tissue Preparation: Freshly excised epithelial tissue (e.g., from nasal or rectal mucosa) is carefully dissected and mounted between two halves of the Ussing chamber, separating the apical and basolateral sides.[7]

-

Perfusion: Both chambers are filled with an appropriate physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer), gassed with 95% O2/5% CO2, and maintained at 37°C.[8]

-

Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV using an external voltage clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which is continuously recorded.

-

Drug Application: After a stable baseline Isc is established, this compound is added to the apical chamber in increasing concentrations to generate a dose-response curve.

-

Data Analysis: The change in Isc following the addition of Benzamil is used to determine the IC50 value, representing the concentration at which 50% of the ENaC-mediated current is inhibited.

Patch Clamp Electrophysiology

The patch clamp technique allows for the study of ion channel activity at the single-channel or whole-cell level, providing detailed insights into channel gating and conductance.[9][10]

Generalized Whole-Cell Patch Clamp Protocol:

-

Cell Preparation: Cells expressing ENaC (e.g., cultured epithelial cells or isolated primary cells) are plated on a coverslip.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and mounted on a micromanipulator.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Recording: The cell membrane potential is clamped at a holding potential (e.g., -60 mV), and ionic currents are recorded.

-

Drug Perfusion: A solution containing this compound is perfused over the cell to measure its effect on the whole-cell current.

-

Data Analysis: The Benzamil-sensitive current, obtained by subtracting the current in the presence of the drug from the control current, is analyzed to determine the inhibitory characteristics.[9]

Radioligand Binding Assay

Radioligand binding assays are used to directly measure the affinity of a drug for its receptor.[11][12]

Generalized Protocol:

-

Membrane Preparation: Membrane vesicles are prepared from a tissue or cell line known to express the target receptor (e.g., bovine kidney cortex for ENaC).[4]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]Benzamil) in the presence of varying concentrations of unlabeled this compound (for competition assays).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data from competition binding assays are used to calculate the Ki (inhibition constant), which reflects the affinity of the unlabeled drug for the receptor. Saturation binding assays, where increasing concentrations of the radioligand are used, allow for the determination of the Kd (dissociation constant) and Bmax (maximum number of binding sites).[12]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct blockade of the epithelial sodium channel (ENaC).[1] ENaC is a heterotrimeric channel composed of α, β, and γ subunits that mediates sodium reabsorption in various epithelial tissues, including the kidney, colon, and airways.

ENaC Inhibition Pathway

Caption: Mechanism of ENaC inhibition by this compound.

By binding to a site within the external pore of the ENaC, Benzamil physically occludes the channel, preventing the influx of sodium ions into the cell.[13] This reduction in sodium reabsorption leads to diuresis and a decrease in blood pressure.

In addition to its effects on ENaC, Benzamil also inhibits the Na+/Ca2+ exchanger (NCX).[3] The NCX is a membrane protein that plays a crucial role in maintaining intracellular calcium homeostasis by extruding calcium from the cell in exchange for sodium influx. Inhibition of the NCX by Benzamil can lead to an increase in intracellular calcium concentration, which can have various downstream effects depending on the cell type.[14]

Conclusion

This compound, born from the systematic chemical exploration of amiloride, has proven to be an indispensable tool in the field of ion transport research. Its high affinity and specificity for the epithelial sodium channel have allowed for detailed characterization of ENaC's function and regulation. The experimental methodologies developed and refined for studying Benzamil and other amiloride analogues continue to be fundamental in the ongoing investigation of ion channel physiology and the development of new therapeutic agents targeting these critical membrane proteins.

References

- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of alteration of extracellular Na+ or Ca2+ and inhibition of Ca2+ entry, Na(+)-H+ exchange, and Na(+)-Ca2+ exchange by diltiazem, amiloride, and dichlorobenzamil on the response of cardiac cell aggregates to epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 9. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Guanidine synthesis [organic-chemistry.org]

- 11. data.epo.org [data.epo.org]

- 12. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzamil Hydrochloride: A Technical Guide for Investigating Cellular Ion Transport

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of benzamil hydrochloride, a potent pharmacological tool used to investigate the roles of various ion channels and transporters in cellular physiology. As a derivative of amiloride, benzamil offers increased potency and distinct selectivity, making it invaluable for dissecting complex ion transport mechanisms. This document details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols for its application in laboratory settings.

Mechanism of Action

This compound is primarily recognized as a potent blocker of the Epithelial Sodium Channel (ENaC) and the Sodium-Calcium Exchanger (NCX).[1] Its utility stems from its ability to inhibit specific pathways of Na+ and Ca2+ movement across the cell membrane. However, like many pharmacological agents, its selectivity is concentration-dependent, and it is known to affect other ion transport proteins at higher concentrations.

Primary Targets:

-

Epithelial Sodium Channel (ENaC): Benzamil blocks ENaC with high affinity, thereby inhibiting sodium reabsorption in tissues like the kidney and lungs.[1][2] This makes it a critical tool for studying sodium homeostasis and its role in conditions like cystic fibrosis and hypertension.[1][3]

-

Na+/Ca2+ Exchanger (NCX): It acts as an inhibitor of the NCX, a bidirectional transporter crucial for maintaining calcium homeostasis in various cell types, including cardiac myocytes and neurons.[4] Benzamil's effect on NCX is instrumental in studies of cardiac function, neurosecretion, and cellular stress responses.[5][6]

Secondary and Off-Target Effects: At higher concentrations, benzamil can also inhibit other channels and transporters, including:

A thorough understanding of these targets is crucial for accurate interpretation of experimental results.

Caption: Primary and secondary molecular targets of this compound.

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC50) or constant (Ki) of benzamil varies significantly across its different targets. This differential potency allows for its relatively selective use at nanomolar concentrations for ENaC, while micromolar concentrations are required to inhibit other transporters.

| Target | Potency (IC50 / Ki) | Cell/Tissue Type | Reference |

| Epithelial Na+ Channel (ENaC) | 4.9 nM (IC50) | A6 cells (renal epithelium) | [12] |

| 50 nM (IC50) | Murine polycystic kidney cells | [13] | |

| Na+/Ca2+ Exchanger (NCX) | ~100 nM (IC50) | General | [4][5] |

| 21 µM (IC50) | Rat ventricular cardiomyocytes | [8] | |

| TRPP3 Channel | 1.1 µM (IC50) | Ca2+-activated TRPP3 | [5] |

| Acid-Sensing Ion Channel 1a (ASIC1a) | 2.40 µM (IC50) | Cortical neurons | [7] |

| 3.50 µM (IC50) | CHO cells | [7] | |

| L-type Ca2+ Channels | 4 µM (IC50) | Rat ventricular cardiomyocytes | [8] |

| Mitochondrial Na+/Ca2+ Antiporter | 167 µM (Ki) | Heart mitochondria | [14] |

Experimental Protocols

This compound is a versatile tool applicable to a range of standard cellular biology techniques. Below are detailed methodologies for its use in key experiments.

Electrophysiology: Patch-Clamp Analysis

Patch-clamp electrophysiology is the gold-standard method for studying ion channel activity.[15] Benzamil can be used to block specific channels (like ENaC) to isolate and characterize other currents, or to directly study the properties of benzamil-sensitive channels.

Objective: To measure the inhibition of a specific ion channel current (e.g., ENaC-mediated current) by benzamil.

Materials:

-

Cells: Cultured cells expressing the channel of interest (e.g., renal epithelial cells) or isolated primary cells.

-

Solutions:

-

Extracellular (Bath) Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.[16]

-

Intracellular (Pipette) Solution: Composition varies by experiment. A typical KCl-based solution contains (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH adjusted to 7.3 with KOH.[16][17]

-

Benzamil Stock Solution: 10 mM this compound in DMSO, stored at -20°C. Dilute to final working concentrations in extracellular solution on the day of the experiment.

-

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.[16]

Protocol:

-

Preparation: Plate cells on glass coverslips suitable for microscopy. Mount the coverslip in the recording chamber and perfuse with extracellular solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 3-6 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a target cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.[16]

-

Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration.

-

Baseline Recording: Clamp the cell at a desired holding potential (e.g., -60 mV). Record baseline currents. Use voltage steps or ramps to elicit channel activity and establish a stable baseline.

-

Benzamil Application: Perfuse the chamber with the extracellular solution containing the desired concentration of benzamil (e.g., 1 µM for ENaC).

-

Inhibition Recording: Record the currents in the presence of benzamil until a new steady-state is reached, indicating channel block.

-

Washout: Perfuse with the control extracellular solution to wash out the drug and observe any recovery of the current.

-

Data Analysis: Measure the current amplitude before, during, and after benzamil application. Calculate the percentage of inhibition.

Caption: Workflow for a typical patch-clamp experiment using benzamil.

Fluorescence Imaging of Intracellular Ions

Fluorescence-based assays allow for real-time monitoring of intracellular ion concentrations in populations of cells.[18] Benzamil can be used to determine the contribution of NCX to calcium clearance or ENaC to sodium influx.

Objective: To assess the effect of benzamil on intracellular calcium ([Ca2+]i) dynamics following a stimulus.

Materials:

-

Cells: Adherent cells grown on glass-bottom imaging dishes.

-

Fluorescent Indicator: A Ca2+-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Solutions:

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Stimulant: A substance to induce Ca2+ influx (e.g., high potassium solution, ionomycin, or a specific agonist).

-

Benzamil Stock Solution: 10 mM in DMSO.

-

-

Equipment: Fluorescence microscope with a camera and appropriate filter sets, perfusion or liquid handling system.

Protocol:

-

Dye Loading: Incubate cells with the fluorescent indicator (e.g., 2-5 µM Fluo-4 AM) in loading buffer for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells twice with fresh buffer to remove extracellular dye.

-

Baseline Measurement: Place the dish on the microscope stage. Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.

-

Pre-incubation (Optional): To assess the effect of benzamil on the resting state, perfuse with buffer containing benzamil (e.g., 10 µM for NCX) and incubate for 5-10 minutes.

-

Stimulation: Add the stimulus to the cells to trigger a change in intracellular ion concentration. For example, to study NCX in reverse mode, you might first load cells with Na+ and then apply a depolarizing stimulus.

-

Data Acquisition: Record fluorescence intensity over time before, during, and after the stimulation.

-

Benzamil Application: Apply benzamil either before or during the recovery phase after stimulation to observe its effect on ion clearance.

-

Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time. Analyze parameters such as the peak amplitude of the response, the rate of rise, and the rate of decay. Compare these parameters between control and benzamil-treated cells.

Caption: General workflow for fluorescence-based ion indicator experiments.

Radioactive Ion Flux Assays

Ion flux assays measure the net movement of ions across the membranes of a cell population, often using radioactive tracers.[19] They are a robust method for screening compounds and studying transporter function in a high-throughput format.

Objective: To measure the inhibition of Na+ influx through ENaC using a radioactive 22Na+ tracer.

Materials:

-

Cells: Cells expressing ENaC grown to confluence in a multi-well plate (e.g., 24- or 96-well).

-

Radioactive Tracer: 22NaCl.

-

Solutions:

-

Uptake Buffer: A physiological salt solution (e.g., HBSS).

-

Wash Buffer: Cold buffer, possibly containing a non-radioactive salt to displace extracellular tracer (e.g., ice-cold PBS).

-

Lysis Buffer: 0.1 M NaOH or 1% SDS.

-

Benzamil Stock Solution: 10 mM in DMSO.

-

-

Equipment: Scintillation counter, multi-well plates.

Protocol:

-

Cell Plating: Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cell monolayers with uptake buffer. Pre-incubate the cells for 10-20 minutes with uptake buffer containing various concentrations of benzamil or a vehicle control (DMSO).

-

Initiate Flux: Remove the pre-incubation solution and add uptake buffer containing the radioactive tracer (e.g., 1 µCi/mL 22Na+) and the corresponding concentration of benzamil or vehicle.

-

Incubation: Incubate the plate for a defined period (e.g., 5-30 minutes) at 37°C to allow for ion uptake. The time should be within the linear range of uptake.

-

Terminate Flux: Rapidly terminate the uptake by aspirating the radioactive solution and washing the monolayers multiple times (3-5 times) with ice-cold wash buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

-

Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of 22Na+ uptake for each condition. Normalize the data to a control (e.g., vehicle-treated cells) and plot the dose-response curve for benzamil to calculate its IC50.

Caption: Key steps in a radioactive ion flux assay to test inhibitors.

Considerations for Experimental Design

-

Concentration Selection: Given the range of targets, selecting the appropriate benzamil concentration is critical. Use the lowest effective concentration to maximize selectivity for the primary target of interest (e.g., low nanomolar for ENaC, high nanomolar to low micromolar for NCX).

-

Solubility: this compound has moderate solubility in aqueous solutions but is readily soluble in DMSO.[5] When preparing working solutions, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including controls.

-

Off-Target Effects: Be aware of potential off-target effects, especially at concentrations above 1 µM.[7][9] Consider using other, structurally different inhibitors to confirm that the observed effect is specific to the target of interest. For example, when studying NCX, inhibitors like SEA0400 or KB-R7943 could be used for validation.[6]

-

Controls: Always include appropriate controls. A vehicle control (e.g., DMSO) is essential. For some experiments, a positive control inhibitor or a negative control (cells not expressing the target channel) can be invaluable for validating the assay.

References

- 1. Benzamil - Wikipedia [en.wikipedia.org]

- 2. Benzamil, a blocker of epithelial Na(+) channel-induced upregulation of artery oxygen pressure level in acute lung injury rabbit ventilated with high frequency oscillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Role for Benzamil-Sensitive Proteins of the Central Nervous System in the Pathogenesis of Salt-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | NCX inhibitor, ENaC inhibitor | Probechem Biochemicals [probechem.com]

- 5. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 6. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition by 5-N-(4-chlorobenzyl)-2',4'-dimethylbenzamil of Na+/Ca2+ exchange and L-type Ca2+ channels in isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Na+-dependent Ca2+ efflux from heart mitochondria by amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Benzamil Hydrochloride at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamil hydrochloride, a potent analog of amiloride, is widely recognized for its high-affinity blockade of the epithelial sodium channel (ENaC). Its utility as a specific pharmacological tool, however, is compromised at higher concentrations due to a range of off-target interactions. Understanding these unintended effects is critical for the accurate interpretation of experimental data and for the safe development of any potential therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of this compound, with a focus on the quantitative aspects of these interactions, the detailed experimental protocols for their characterization, and the signaling pathways involved.

Quantitative Summary of Off-Target Effects

The following table summarizes the known off-target interactions of this compound, including the reported half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd). It is important to note that these values can vary depending on the experimental system and conditions.

| Target | Reported IC50 / Kd | Experimental System | Reference |

| Primary Target: Epithelial Sodium Channel (ENaC) | IC50: ~4 nM, Kd: ~5 nM | Bovine kidney cortex membrane vesicles | [1] |

| Off-Target: Sodium-Calcium Exchanger (NCX) | IC50: ~100 nM | Mouse podocytes | [1] |

| IC50: 21 µM | Isolated adult rat ventricular cardiomyocytes | [2] | |

| Off-Target: Transient Receptor Potential Polycystin-L (TRPP3) Channel | IC50: 1.1 µM | Xenopus laevis oocytes expressing TRPP3 | [1][3] |

| Off-Target: Na+/H+ Exchanger (NHE) | Pharmacological profile: Ethylisopropylamiloride > Amiloride > Benzamil | Glial cell lines (C6 and NN) | [4] |

| Off-Target: H+-K+-ATPase | Inhibition demonstrated in vivo and in vitro | Wild-type mice and pig α1-isoform of HKA | [5][6] |

| Off-Target: Small Conductance Ca2+-activated K+ (SK) Channels | Inhibition of neuronal SK-mediated IAHP current demonstrated | Hippocampal pyramidal neurons and heterologously expressed SK channels | [7][8] |

| Off-Target: Neuronal Voltage-Gated Calcium Channels | Inhibition of neuronal voltage-gated calcium currents demonstrated | Hippocampal pyramidal neurons | [7][8] |

Detailed Experimental Protocols

Measurement of Na+/Ca2+ Exchanger (NCX) Inhibition

a) 45Ca2+ Uptake Assay in Cardiomyocytes

This protocol is adapted from studies investigating the effect of amiloride derivatives on Ca2+ uptake in isolated cardiomyocytes.[2]

-

Cell Preparation: Isolate adult rat ventricular cardiomyocytes using established enzymatic digestion protocols.

-

Loading with Na+: To induce Ca2+ uptake via the reverse mode of the NCX, preload the cells with Na+. This can be achieved by preincubating the cells in a Na+-rich, Ca2+-free buffer containing 1 mM ouabain to inhibit the Na+/K+-ATPase.

-

Incubation with Benzamil: Preincubate the Na+-loaded cells with varying concentrations of this compound for a specified period (e.g., 15 or 120 minutes).

-

Initiation of 45Ca2+ Uptake: Initiate Ca2+ uptake by adding a buffer containing 45Ca2+ and depolarizing the cells with a high concentration of KCl (e.g., 137 mM LiCl can be used to maintain osmolarity while depolarizing).

-

Termination and Measurement: After a short incubation period, terminate the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., containing La3+ to block Ca2+ channels and exchangers). Lyse the cells and measure the intracellular 45Ca2+ using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of 45Ca2+ uptake against the concentration of this compound.

b) Fluorescent Measurement of Intracellular Ca2+

This method utilizes fluorescent Ca2+ indicators to monitor changes in intracellular calcium concentration ([Ca2+]i) in response to NCX activity.

-

Cell Loading: Load the cells (e.g., mouse podocytes) with a Ca2+-sensitive fluorescent dye such as Fluo-3 AM or Fura-2 AM according to the manufacturer's instructions.

-

Experimental Setup: Perfuse the cells with a physiological saline solution and monitor the fluorescence using a fluorescence microscope or a plate reader.

-

Induction of NCX Activity: Induce the reverse mode of the NCX by depleting extracellular sodium, which will cause an increase in [Ca2+]i.

-

Application of Benzamil: Apply varying concentrations of this compound to the cells and measure the resulting inhibition of the sodium-depletion-induced rise in [Ca2+]i.

-

Data Analysis: Calculate the IC50 for Benzamil's inhibition of the NCX-mediated Ca2+ response.

Characterization of TRPP3 Channel Inhibition

This protocol is based on studies of amiloride analog effects on TRPP3 channels expressed in Xenopus laevis oocytes.[1][3]

a) Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding for the human TRPP3 channel and incubate for 2-5 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Channel Activation and Inhibition: Perfuse the oocyte with a solution containing a Ca2+ concentration sufficient to activate TRPP3 channels. Once a stable current is recorded, apply varying concentrations of this compound to the bath and record the inhibition of the Ca2+-activated currents.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of current inhibition against the Benzamil concentration to determine the IC50 value.

b) 45Ca2+ Uptake Assay in Oocytes

-

Oocyte Preparation: Prepare TRPP3-expressing and control (uninjected) oocytes as described above.

-

Uptake Experiment: Incubate the oocytes in a solution containing 45Ca2+ in the presence and absence of varying concentrations of this compound.

-

Measurement: After the incubation period, wash the oocytes thoroughly to remove extracellular 45Ca2+, lyse them individually, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the TRPP3-mediated 45Ca2+ uptake by subtracting the uptake in control oocytes from that in TRPP3-expressing oocytes. Determine the inhibitory effect of Benzamil at different concentrations.

Assessment of Na+/H+ Exchanger (NHE) Inhibition

The following protocols are standard methods for measuring NHE activity.[4]

a) Intracellular pH Measurement using BCECF

-

Cell Loading: Load the cells (e.g., glial cells) with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

-

Inducing Acidosis: Induce intracellular acidosis, for example, by the ammonium prepulse technique (exposing cells to NH4Cl followed by its removal).

-

Monitoring pH Recovery: Monitor the recovery of intracellular pH (pHi) in the presence of extracellular Na+, which is mediated by the NHE.

-

Inhibition by Benzamil: Perform the pHi recovery experiment in the presence of different concentrations of this compound to assess its inhibitory effect on the rate of pHi recovery.

-

Data Analysis: Compare the rates of pHi recovery in the presence and absence of the inhibitor to determine the extent of NHE inhibition.

b) 22Na+ Uptake Assay

-

Acid Loading: Acid-load the cells as described above.

-

22Na+ Uptake: Measure the initial rate of amiloride-sensitive 22Na+ uptake in the acid-loaded cells.

-

Inhibition by Benzamil: Perform the uptake assay in the presence of varying concentrations of this compound.

-

Data Analysis: Determine the concentration-dependent inhibition of 22Na+ uptake by Benzamil.

Evaluation of H+-K+-ATPase Inhibition

This protocol is based on in vitro and in vivo studies of Benzamil's effect on renal H+-K+-ATPases.[5][6]

a) In Vitro Assay with Isolated Enzyme

-

Enzyme Preparation: Isolate the α1-isoform of the H+-K+-ATPase from a suitable source (e.g., pig gastric mucosa).

-

ATPase Activity Assay: Measure the ATPase activity of the isolated enzyme by quantifying the liberation of inorganic phosphate (Pi) from ATP.

-

Inhibition by Benzamil: Perform the activity assay in the presence of a range of this compound concentrations.

-

Data Analysis: Determine the concentration of Benzamil required to inhibit the H+-K+-ATPase activity.

b) In Vivo Measurement of Urine pH in Mice

-

Animal Model: Use wild-type and, if available, H+-K+-ATPase knockout mice for comparison.

-

Benzamil Administration: Administer this compound to the mice (e.g., via intraperitoneal injection).

-

Urine Collection and Analysis: Collect urine samples at different time points after administration and measure the urinary pH.

-

Data Analysis: Compare the changes in urinary pH in wild-type mice treated with Benzamil to untreated controls and to treated knockout mice to assess the in vivo effect on renal H+-K+-ATPase activity.

Signaling Pathways and Experimental Workflows

The off-target inhibition of various ion transporters and channels by this compound at high concentrations can lead to significant alterations in intracellular signaling. The following diagrams, generated using the DOT language, illustrate some of these pathways and the experimental workflows used to study them.

References

- 1. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Na+/H+ exchange on the apical side of surface colonocytes using BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of both Na/H and bicarbonate-dependent exchange is required to prevent recovery of intracellular pH in single cardiomyocytes exposed to metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]

- 6. Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzamil Hydrochloride: A Technical Guide to its Chemical Properties and Biological Activity

Benzamil hydrochloride is a potent derivative of the diuretic amiloride, recognized primarily for its role as a specific and high-affinity blocker of the epithelial sodium channel (ENaC).[1][2] Its chemical modifications result in a significantly more potent inhibition of sodium transport compared to its parent compound.[1] This guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Benzamil, or benzyl amiloride, is a pyrazine derivative containing a guanidinium group.[1] It is commercially available as a hydrochloride salt, often in a hydrated form.[1][3]

| Property | Value | Source(s) |

| IUPAC Name | 3,5-diamino-N-[(1E)-amino(benzylamino)methylidene]-6-chloropyrazine-2-carboxamide hydrochloride | [1] |

| Synonyms | Benzylamiloride hydrochloride, N-(benzylamidino)-3,5-diamino-6-chloropyrazinecarboxamide hydrochloride | [3][4] |

| CAS Number | 2898-76-2 (Benzamil), 161804-20-2 (this compound) | [1][5][6] |

| Molecular Formula | C₁₃H₁₄ClN₇O · HCl | [5][7] |

| Molecular Weight | 356.21 g/mol (anhydrous basis) | [6][7] |

| Appearance | Crystalline solid, yellow in color | [5] |

| Solubility | DMSO: up to 98 mg/mL (275.11 mM) Water: ~2-3.56 mg/mL (5.61-10 mM) DMF: 0.5 mg/mL Ethanol: 3 mg/mL (8.42 mM) | [5][7] |

| Purity | ≥98% (by HPLC) | [5] |

| Storage | 2–8 °C, desiccated | [3] |

Mechanism of Action

This compound's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC), which is crucial for sodium reabsorption in tissues such as the kidneys and lungs.[1][8] By adding a benzyl group to the guanidinium group of amiloride, its inhibitory activity is increased by several hundredfold.[1]

In addition to its potent effect on ENaC, Benzamil also functions as an inhibitor of the Na+/Ca2+ exchanger (NCX) and other ion channels, albeit at different concentrations.[1][5]

Primary Targets:

-

Epithelial Sodium Channel (ENaC): Benzamil is a highly potent blocker of ENaC, thereby inhibiting sodium transport across cell membranes.[5][9] This action is central to its diuretic effect and its investigation in conditions like cystic fibrosis and acute lung injury.[1][8]

-

Sodium-Calcium Exchanger (NCX): It is also a known inhibitor of the NCX, which plays a role in regulating intracellular calcium levels.[5][7]

-

Transient Receptor Potential Polycystin-L (TRPP3): Benzamil has been shown to inhibit this member of the TRP superfamily of cation channels.[5]

-

H+-K+-ATPases: Recent studies suggest that Benzamil can directly inhibit H+-K+-ATPases in the kidney's collecting duct, leading to urine alkalization, an effect previously attributed solely to ENaC inhibition.[10]

Mechanism of Action of this compound on various ion channels.

Quantitative Activity Data

The inhibitory potency of this compound varies across its different molecular targets. The following table summarizes key quantitative metrics reported in the literature.

| Target | Metric | Value | Organism/System | Source(s) |

| Epithelial Sodium Channel (ENaC) | IC₅₀ | 4 nM | Bovine kidney cortex membrane vesicles | [5][11][12] |

| Epithelial Sodium Channel (ENaC) | Kd | 5 nM | Bovine kidney cortex membrane vesicles | [5][11][12] |

| Na⁺/Ca²⁺ Exchanger (NCX) | IC₅₀ | ~100 nM | Mouse podocytes | [5][7] |

| TRPP3 Channel | IC₅₀ | 1.1 µM | Ca²⁺-activated TRPP3 channel activity | [5][12] |

Experimental Protocols

The study of this compound involves a range of in vitro and in vivo experimental procedures to characterize its effects on ion transport and its physiological consequences.

In Vitro: Ion Transport and Binding Assays

Objective: To determine the inhibitory potency (IC₅₀) and binding affinity (Kd) of Benzamil on specific ion channels.

Methodology - ENaC Inhibition Assay:

-

Tissue Preparation: Isolate individual Cortical Collecting Duct (CCD) segments from rabbit or mouse kidneys via microdissection.[2]

-

Cell Loading: Load the dissected tubules with a sodium-sensitive fluorescent dye.

-

Perfusion: Perfuse the lumen of the tubules with a physiological solution.

-

Baseline Measurement: Measure the baseline intracellular Na⁺ concentration ([Na⁺]i) using fluorescence microscopy. This reflects the basal Na⁺ transport across the apical membrane.[2]

-

Inhibition: Add this compound to the luminal perfusate at varying concentrations (e.g., 10⁻⁶ M).[2]

-

Data Acquisition: Record the change in [Na⁺]i. A significant decrease in [Na⁺]i upon application of Benzamil indicates ENaC blockade.[2]

-

Analysis: Plot the concentration of Benzamil against the inhibition of sodium transport to calculate the IC₅₀ value.

Methodology - Photoaffinity Labeling:

-

Vesicle Preparation: Prepare membrane vesicles from a relevant tissue source, such as bovine kidney cortex.

-

Incubation: Incubate the vesicles with a photoactivatable analog of Benzamil.

-

Photolysis: Expose the mixture to UV light to induce covalent cross-linking of the analog to its binding site on the ENaC protein.

-

Analysis: Use techniques like SDS-PAGE and autoradiography to identify the labeled protein subunits, providing insight into the drug-channel interaction.[5]

Workflow for an in vitro ENaC inhibition assay.

In Vivo: Animal Model Studies

Objective: To evaluate the physiological effects of this compound in living organisms.

Methodology - Hypertension Model:

-

Animal Model: Use stroke-prone spontaneously hypertensive rats (SHRSP).[13]

-

Drug Administration: Administer this compound (e.g., 0.7 mg/kg/day) via subcutaneous (s.c.) or intracerebroventricular injection.[2][13]

-

Monitoring: Continuously monitor physiological parameters such as mean arterial pressure and sympathetic nervous activity.[2]

-

Endpoint Analysis: Assess outcomes such as survival duration and changes in blood pressure to determine the in vivo efficacy of the compound.[13]

Methodology - Acute Lung Injury (ALI) Model:

-

Animal Model: Induce acute lung injury in rabbits.

-

Ventilation: Ventilate the animals using a lung-protective strategy like high-frequency oscillation ventilation (HFOV).[8]

-

Drug Administration: Apply Benzamil (e.g., 20 µM) directly to the lung luminal space.[8]

-

Monitoring: Measure the partial pressure of oxygen in arterial blood (PaO₂) to assess gas exchange efficiency.[8]

-

Analysis: Compare the recovery of PaO₂ in Benzamil-treated animals versus controls to evaluate its therapeutic potential in resolving lung edema.[8]

References

- 1. Benzamil - Wikipedia [en.wikipedia.org]